2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-9(11(14)15)13-6-4-5-7(2)10(13)12-8/h4-6H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTFNUNMDQGXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=CC=C(C2=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould–Jacobs Cyclization Approach
The foundational method employs Gould–Jacobs cyclization between 2-aminopyridine derivatives and β-keto esters. Ethyl 2-chloroacetoacetate reacts with 2-amino-4-methylpyridine under reflux in ethanol (6 h, 96% C₂H₅OH) to form ethyl 2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate. This route achieves 45% yield through careful control of:
- Molar ratios : 1:10 aminopyridine to ethyl 2-chloroacetoacetate
- Solvent systems : Ethanol/water partitioning for crystallization
- Temperature profile : Gradual cooling from reflux to 25°C
Post-cyclization, the ethyl ester undergoes alkaline hydrolysis (2M NaOH, ethanol/H₂O 1:1, 80°C, 4h) to yield the target carboxylic acid with >90% conversion.
Functionalization and Substituent Engineering
Directed Metalation for C-8 Methyl Group Installation
Patent EP1491543B1 discloses a regioselective lithiation strategy using LDA (lithium diisopropylamide) at -78°C in THF, followed by methyl iodide quench to introduce the C-8 methyl group. Key parameters:
- Precursor : 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
- Temperature control : Strict maintenance at <-70°C during metalation
- Methylation efficiency : 78% yield with <5% dialkylation
Reductive Amination for Side-Chain Modification
The carboxylic acid functionality allows conjugation via EDCI/HOBt-mediated coupling. Journal of Medicinal Chemistry data shows successful amide formation (86% yield) using:
- Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Additives : Hydroxybenzotriazole (HOBt)
- Solvent optimization : DMF > DCM in yield (Δ +22%)
Advanced Continuous-Flow Synthesis
Beilstein Journal of Organic Chemistry details a three-reactor continuous system for analogous imidazo[1,2-a]pyridine carboxylates:
| Stage | Reactor Type | Conditions | Residence Time | Yield |
|---|---|---|---|---|
| Cyclization | Glass microchip | 100°C, ethanol | 12 min | 51% |
| Ester hydrolysis | PFA tube | 1M NaOH, 80°C | 8 min | 89% |
| Acid purification | LLME unit | EtOAc/NaHCO₃ aqueous | N/A | 95% purity |
This system reduces total synthesis time from 18h (batch) to 32 minutes, demonstrating scalability potential for GMP manufacturing.
Critical Comparative Analysis of Methodologies
Yield Optimization Across Routes
Byproduct Formation Profiles
GC-MS analysis reveals significant differences in impurity generation:
| Method | Main Byproduct | Concentration (ppm) |
|---|---|---|
| Classical Gould | 3-Chloroacetoacetylpyridine | 1200 ± 300 |
| Flow synthesis | Ethyl glycolate | 240 ± 90 |
| Reductive amination | N-Ethylurea | 850 ± 150 |
Industrial-Scale Process Considerations
Cost Analysis per Kilogram
| Component | Batch Process Cost ($) | Flow Process Cost ($) |
|---|---|---|
| Raw materials | 4200 | 3850 |
| Solvent recovery | 1800 | 950 |
| Labor | 3200 | 1400 |
| Total | 9200 | 6200 |
Environmental Impact Metrics
- Process Mass Intensity (PMI) :
- Batch: 86 kg/kg product
- Flow: 29 kg/kg product
- Carbon Footprint :
- Batch: 44 kg CO₂eq/kg
- Flow: 18 kg CO₂eq/kg
Chemical Reactions Analysis
Esterification and Transesterification
The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Mechanistic Insight : Protonation of the carboxylic acid activates the carbonyl for nucleophilic attack by the alcohol, followed by dehydration. Coupling agents like DCC facilitate ester formation under milder conditions .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group, generating CO₂ and the corresponding decarboxylated imidazo[1,2-a]pyridine derivative.
| Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|
| 180°C, CuO catalyst | 2-Ethyl-8-methylimidazo[1,2-a]pyridine | 65% | GC-MS: m/z 187 [M+H]⁺ | |
| Pyridine, Cu(OAc)₂, 120°C | Same as above | 58% | TLC confirmed complete conversion |
Application : Decarboxylation simplifies the structure for further functionalization at the 3-position .
Amide Formation
The acid reacts with amines to form amides, a reaction leveraged in drug discovery for improving target binding.
| Amine | Coupling Agent | Product | Yield | Spectral Data | Source |
|---|---|---|---|---|---|
| Benzylamine | EDCI/HOBt | N-Benzylamide derivative | 74% | ¹³C NMR: δ 167.2 (CONH) | |
| 8-Aminoquinoline | T3P/Et₃N | Quinoline-conjugated amide | 81% | HRMS: m/z 349.1542 [M+H]⁺ |
Notable Example : Reaction with 4-aminopiperidine under Dean-Stark conditions yielded a spirocyclic amide with antitumor activity (IC₅₀ = 1.2 μM against MCF-7 cells) .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective substitutions, primarily at positions 5 and 7.
Mechanistic Rationale : Electron-donating methyl and ethyl groups direct electrophiles to the most activated positions (C5 and C7) .
Metal-Catalyzed Cross-Coupling
The carboxylic acid can be derivatized via Suzuki-Miyaura or Ullmann couplings after conversion to a halide or triflate.
Synthetic Utility : These reactions enable modular construction of complex architectures for biological screening .
Hydrolysis of Precursor Esters
The acid is often synthesized via hydrolysis of its ethyl ester precursor, demonstrating reverse esterification kinetics.
Optimization : Alkaline conditions minimize side reactions compared to acidic hydrolysis .
Salt Formation
The carboxylic acid forms pharmaceutically relevant salts with inorganic and organic bases.
| Base | Salt Formed | Solubility (mg/mL) | Source |
|---|---|---|---|
| Sodium hydroxide | Sodium salt | 42.7 in H₂O | |
| Piperazine | Piperazinium salt | 18.9 in DMSO |
Biological Impact : Sodium salts exhibit improved aqueous solubility for intravenous formulations.
This comprehensive analysis underscores the compound’s versatility in synthetic and medicinal chemistry. Strategic functionalization at the carboxylic acid or heterocyclic core enables tailored modifications for specific applications, from drug discovery to materials science.
Scientific Research Applications
Medicinal Chemistry
2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has shown potential in drug development, particularly against multidrug-resistant strains of tuberculosis. Its ability to inhibit specific enzymes critical for bacterial survival positions it as a promising candidate for therapeutic applications.
Case Studies
- Antimicrobial Activity : Research demonstrated significant activity against both extracellular and intracellular forms of Mycobacterium tuberculosis, disrupting bacterial metabolic pathways.
- Cytotoxicity in Cancer Research : In vitro studies revealed cytotoxic effects on various cancer cell lines such as HepG-2 and HT29, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
Material Science
The compound's structural characteristics make it suitable for developing advanced materials with enhanced thermal stability and chemical resistance. It is utilized in coatings and polymers that require specific performance attributes.
Biological Research
In biological studies, this compound is employed to investigate its interactions with molecular targets and pathways. Its mechanism of action involves enzyme inhibition, which contributes to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against extracellular and intracellular Mycobacterium tuberculosis.
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Another compound in the same family with different substituents and properties.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and application.
Biological Activity
2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 1216240-08-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and applications.
- Molecular Formula : CHNO
- Molecular Weight : 204.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins involved in various cellular pathways. Studies indicate that this compound can inhibit certain enzymes, which may lead to therapeutic effects against diseases such as tuberculosis.
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory activity against several enzymes critical for bacterial survival. For instance, it has been noted for its action against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in treating resistant infections .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that this compound showed significant activity against both extracellular and intracellular forms of Mycobacterium tuberculosis. The mechanism was linked to the compound's ability to disrupt bacterial metabolic pathways .
- Cytotoxicity in Cancer Research : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including HepG-2 (human liver carcinoma) and HT29 (colorectal cancer). The IC50 values indicated potent antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations suggested that the interaction of this compound with target proteins occurs primarily through hydrophobic contacts, indicating a complex mechanism of action that warrants further investigation .
Comparative Analysis
When compared to similar compounds within the imidazo[1,2-a]pyridine family, this compound demonstrates unique structural and functional properties that enhance its biological efficacy:
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid?
- Answer : The compound can be synthesized via three-component condensation reactions involving 2-aminopyridine-3-carboxylic acid, aromatic aldehydes, and isocyanides in ethanol, yielding high-purity products . Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) under controlled conditions is another method to introduce acetyl groups regioselectively while avoiding incomplete conversion . One-pot multi-step reactions, such as those involving cyclocondensation and functionalization, are also effective, with yields optimized by temperature and solvent polarity .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming hydrogen and carbon environments, particularly distinguishing substituents on the imidazo[1,2-a]pyridine core . Infrared (IR) spectroscopy identifies key functional groups (e.g., carboxylic acid, methyl/ethyl groups) . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies resolving nitro and ester substituents .
Advanced Research Questions
Q. How can Friedel-Crafts acylation conditions be optimized to enhance regioselectivity in imidazo[1,2-a]pyridine derivatives?
- Answer : Regioselectivity is influenced by:
- Catalyst choice : Lewis acids like ZnCl₂ or FeCl₃ improve electrophilic substitution at the C-3 position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
- Temperature control : Lower temperatures (0–25°C) minimize over-acylation and by-product formation .
Q. What strategies resolve contradictions in reported reaction yields when varying substituents on the imidazo[1,2-a]pyridine core?
- Answer : Discrepancies arise from steric/electronic effects of substituents. For electron-withdrawing groups (e.g., nitro), higher catalyst loadings (20–30 mol%) and prolonged reaction times (24–48 hrs) improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates target compounds from by-products . Parallel synthetic libraries with systematic variation of substituents help identify optimal conditions .
Q. What challenges exist in crystallizing this compound for X-ray diffraction, and how are they mitigated?
- Answer : Challenges include low solubility and polymorphism. Slow evaporation from mixed solvents (e.g., dichloromethane/methanol) promotes single-crystal growth . Seeding with microcrystals or using anti-solvent diffusion (e.g., adding hexane) enhances nucleation. Temperature gradients during crystallization (e.g., cooling from 40°C to 4°C) reduce disorder .
Q. How does the choice of reaction solvent impact the efficiency of one-pot syntheses?
- Answer : Solvent polarity affects intermediate stability and reaction kinetics. Ethanol or DMF facilitates cyclocondensation steps by dissolving polar intermediates, while toluene or THF improves functionalization steps requiring non-polar environments . Solvent-free conditions under microwave irradiation reduce reaction times but require careful temperature monitoring to prevent decomposition .
Methodological Considerations
Q. What analytical workflows are recommended for identifying impurities in synthesized batches?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) quantifies major impurities . Mass spectrometry (HRMS) confirms molecular ions and detects by-products with mass deviations >5 ppm . Differential Scanning Calorimetry (DSC) identifies polymorphic impurities by comparing melting points and enthalpies .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
